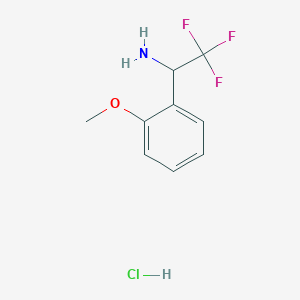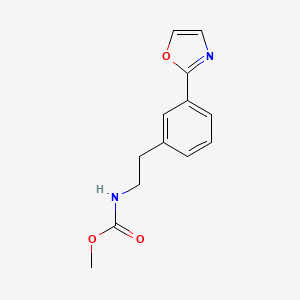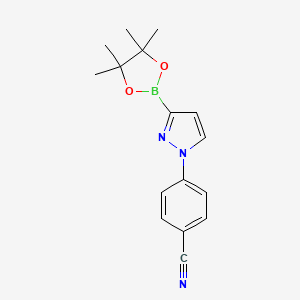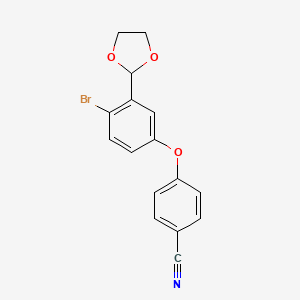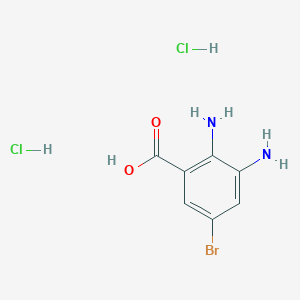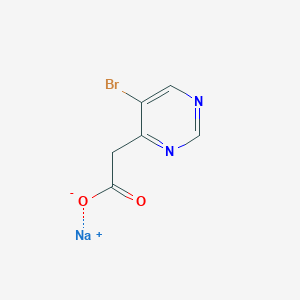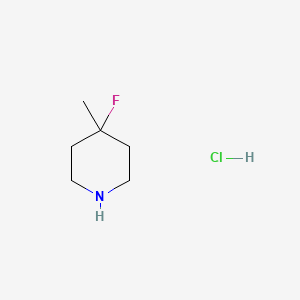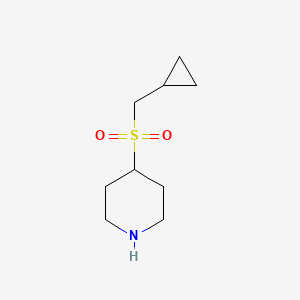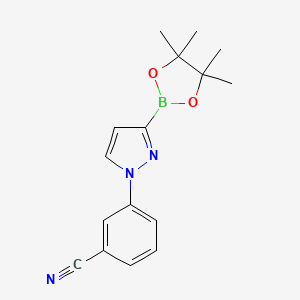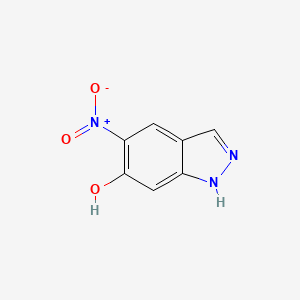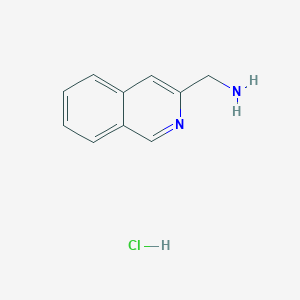![molecular formula C31H42O7SSi B1405458 Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester CAS No. 859385-34-5](/img/structure/B1405458.png)
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
説明
“Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester” is a novel fluorescent labeling reagent . It has been designed and synthesized for the purpose of labeling fatty acids .
Synthesis Analysis
This compound was synthesized successfully and used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis
The compound was used as a reagent to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .Physical And Chemical Properties Analysis
While specific physical and chemical properties of this compound are not available, it’s known that p-Toluenesulfonic acid, from which this compound is derived, is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .科学的研究の応用
-
Acetalization of an Aldehyde
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in the acetalization of an aldehyde .
- Method : The aldehyde is reacted with an alcohol in the presence of PTSA, which acts as an acid catalyst to promote the formation of an acetal .
- Results : The reaction results in the formation of an acetal, which is a functional group that contains a carbon atom bonded to two- OR groups, an R group, and a hydrogen atom .
-
Fischer–Speier Esterification
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in the Fischer–Speier esterification .
- Method : The carboxylic acid is reacted with an alcohol in the presence of PTSA. The reaction is heated under reflux conditions to promote the formation of an ester .
- Results : The reaction results in the formation of an ester, which is a compound derived from an acid (organic or inorganic) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group .
-
Transesterification Reactions
- Field : Organic Chemistry
- Summary : PTSA is used as a catalyst in transesterification reactions .
- Method : In a typical transesterification reaction, an ester is reacted with an alcohol in the presence of PTSA .
- Results : The reaction results in the formation of a different ester, effectively exchanging the alkoxy group of the original ester .
-
Synthesis of Resveratrol
- Field : Pharmaceutical Chemistry
- Summary : PTSA monohydrate is used as a catalyst in the synthesis of resveratrol .
- Method : The specific method of synthesis would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of resveratrol, a compound of interest for its potential health benefits .
-
Preparation of Substituted Piperidine
- Field : Medicinal Chemistry
- Summary : PTSA monohydrate is used in the preparation of substituted piperidine .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of substituted piperidine, a compound that is often found in pharmaceutical drugs .
-
Catalyst in Polymerisation Reactions
- Field : Polymer Chemistry
- Summary : PTSA and its salts are used as catalysts for polymerisation reactions .
- Method : The specific method would depend on the type of polymerisation reaction and the specific monomers used .
- Results : The result is the production of polymers, which are large molecules made up of repeating subunits .
-
Preparation of Oxane Derivatives
- Field : Antimalarial Research
- Summary : PTSA monohydrate is used in the preparation of oxane derivatives as an antimalarial agent .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of oxane derivatives, which have potential antimalarial properties .
-
Preparation of Unsymmetrical Benzyl
- Field : Organic Chemistry
- Summary : PTSA monohydrate is used in the preparation of unsymmetrical benzyl .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of unsymmetrical benzyl, a compound that is often used in organic synthesis .
-
Preparation of 1,3,5-Trisubstituted Pyrazoles Derivatives
- Field : Medicinal Chemistry
- Summary : PTSA monohydrate is used in the preparation of 1,3,5-trisubstituted pyrazoles derivatives .
- Method : The specific method of preparation would depend on the starting materials and the specific synthetic route chosen .
- Results : The result is the production of 1,3,5-trisubstituted pyrazoles derivatives, a compound that is often found in pharmaceutical drugs .
-
Catalyst in Dehydration Reactions
- Field : Organic Chemistry
- Summary : PTSA and its salts are used as catalysts for dehydration reactions .
- Method : The specific method would depend on the type of dehydration reaction and the specific reactants used .
- Results : The result is the production of a dehydrated product, which involves the removal of a water molecule from the reactant .
-
Electrophilic Substitution at the Aromatic Compound
- Field : Organic Chemistry
- Summary : The sulfonation of toluene is an electrophilic substitution at the aromatic compound .
- Method : The specific method would depend on the type of electrophilic substitution reaction and the specific reactants used .
- Results : The result is the production of a sulfonated product, which involves the addition of a sulfonic acid group to the aromatic ring .
-
Catalyst in Esterification Reactions
- Field : Organic Chemistry
- Summary : PTSA and its salts are used as catalysts for esterification reactions .
- Method : The specific method would depend on the type of esterification reaction and the specific reactants used .
- Results : The result is the production of an ester, which is a compound derived from an acid (organic or inorganic) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group .
特性
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQPCHCLQJEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O7SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


